1-(2-fluorophenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one
Overview
Description
1-(2-fluorophenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one is a chemical compound known for its unique structure and potential applications in various fields. This compound features a fluorophenyl group attached to an imidazolone ring, which contributes to its distinct chemical properties and reactivity.
Preparation Methods
The synthesis of 1-(2-fluorophenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one typically involves several steps. One common method starts with the condensation of 2-fluoroacetophenone with an appropriate amine to form an intermediate. This intermediate then undergoes cyclization to yield the desired imidazolone compound. The reaction conditions often include the use of catalysts and specific solvents to optimize yield and purity .
Industrial production methods may involve similar synthetic routes but are scaled up to accommodate larger quantities. These methods often emphasize efficiency, cost-effectiveness, and safety, utilizing advanced equipment and optimized reaction conditions to ensure high yields and consistent product quality .
Chemical Reactions Analysis
1-(2-fluorophenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles under suitable conditions
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction and conditions employed.
Scientific Research Applications
1-(2-fluorophenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.
Industry: It is utilized in the production of specialty chemicals and materials, contributing to advancements in various industrial processes .
Mechanism of Action
The mechanism of action of 1-(2-fluorophenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. This interaction is often mediated by the fluorophenyl group, which enhances the compound’s binding affinity and specificity .
Comparison with Similar Compounds
1-(2-fluorophenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one can be compared with other similar compounds, such as:
1-(4-fluorophenyl)piperazine: Both compounds contain a fluorophenyl group, but their core structures differ, leading to distinct chemical and biological properties.
2-fluoroacetophenone: This compound shares the fluorophenyl group but lacks the imidazolone ring, resulting in different reactivity and applications.
1-(2-fluorophenyl)-2-propylamine: Similar in having a fluorophenyl group, this compound has different functional groups, affecting its chemical behavior and uses.
Properties
IUPAC Name |
3-(2-fluorophenyl)-4-methyl-1H-imidazol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2O/c1-7-6-12-10(14)13(7)9-5-3-2-4-8(9)11/h2-6H,1H3,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUHPKZDPCBTYSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=O)N1C2=CC=CC=C2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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